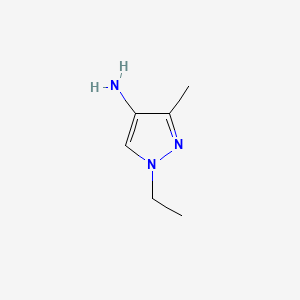

1-ethyl-3-methyl-1H-pyrazol-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-3-methylpyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c1-3-9-4-6(7)5(2)8-9/h4H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBEDVSWPSZQPQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Physical Properties of 1-ethyl-3-methyl-1H-pyrazol-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the known physical properties of 1-ethyl-3-methyl-1H-pyrazol-4-amine and its common salt form. Due to the limited availability of specific experimental data for the free base in peer-reviewed literature and public databases, this document also furnishes detailed, standard experimental protocols for the determination of key physical properties such as melting point, boiling point, and solubility, which are applicable to this and similar amine compounds. These methodologies are intended to equip researchers with the necessary procedures to ascertain these properties in a laboratory setting.

Core Physical Properties

Table 1: Physical Properties of this compound and its Dihydrochloride (B599025) Salt

| Property | Value | Compound Form | Source |

| Molecular Formula | C₆H₁₁N₃ | Free Base | - |

| Molecular Weight | 125.17 g/mol | Free Base | - |

| Physical Form | Solid | Dihydrochloride Salt | [1] |

| Molecular Formula | C₆H₁₃Cl₂N₃ | Dihydrochloride Salt | [1] |

| Molecular Weight | 198.09 g/mol | Dihydrochloride Salt | [1] |

Experimental Protocols for Physical Property Determination

The following sections detail standard laboratory procedures for determining the melting point, boiling point, and solubility of solid amines like this compound.

Melting Point Determination

The melting point of a pure crystalline solid is a sharp, characteristic physical property. For an amine, this can be determined using a capillary melting point apparatus.

Protocol:

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the solid into the closed end, aiming for a sample height of 2-3 mm.

-

Apparatus Setup: The packed capillary tube is placed into the heating block of a melting point apparatus.

-

Approximate Melting Point: A rapid heating run is performed to determine an approximate melting range.

-

Accurate Melting Point: A fresh sample is prepared and the apparatus is heated to a temperature approximately 20°C below the approximate melting point. The heating rate is then slowed to 1-2°C per minute.

-

Data Recording: The temperature at which the first liquid droplet appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal disappears is recorded as the end of the melting range. For a pure compound, this range should be narrow (0.5-2°C).

Workflow for Melting Point Determination

Caption: General workflow for determining the melting point of a solid amine.

Boiling Point Determination (for liquid form or if it melts before decomposition)

If the compound is a liquid at room temperature or can be melted without decomposition, its boiling point can be determined. Given that the dihydrochloride salt is a solid, the free base is likely to be a liquid or a low-melting solid. The Thiele tube method is suitable for small sample volumes.

Protocol:

-

Sample Preparation: A small amount (0.5-1 mL) of the liquid amine is placed in a small test tube or a fusion tube. A capillary tube, sealed at one end, is placed open-end-down into the liquid.

-

Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil), ensuring the sample is below the oil level.

-

Heating: The side arm of the Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will be expelled.

-

Observation: Heating is continued until a steady stream of bubbles emerges from the capillary tube. The heat is then removed.

-

Data Recording: The liquid will begin to cool. The temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube is the boiling point.

Solubility Determination

The solubility of an amine in various solvents provides insight into its polarity and basicity. A general qualitative solubility testing protocol is as follows.

Protocol:

-

Solvent Selection: A range of solvents should be tested, including water, 5% aqueous HCl, 5% aqueous NaOH, and common organic solvents (e.g., ethanol, diethyl ether, dichloromethane).

-

Procedure:

-

To a small test tube, add approximately 10-20 mg of the solid amine.

-

Add 1 mL of the chosen solvent dropwise, shaking or vortexing after each addition.

-

Observe whether the solid dissolves completely.

-

Record the substance as "soluble," "partially soluble," or "insoluble."

-

-

pH of Aqueous Solution: If the amine is soluble in water, the pH of the resulting solution should be measured using a pH meter or pH paper to confirm its basicity. Amines are expected to form basic solutions.

-

Acid-Base Reactivity: Solubility in 5% HCl is indicative of the basic nature of the amine, as it will form a water-soluble ammonium (B1175870) salt. In contrast, it is expected to be insoluble in 5% NaOH.

Logical Flow for Solubility Testing

Caption: Decision-making workflow for the qualitative solubility analysis of an amine.

Role in Drug Development

Pyrazole (B372694) derivatives are a significant class of compounds in medicinal chemistry and drug discovery due to their wide range of biological activities. They are known to interact with various biological targets. The amine functional group on the pyrazole ring, as in this compound, provides a key site for further chemical modification to optimize pharmacological properties such as potency, selectivity, and pharmacokinetics. Understanding the fundamental physical properties detailed in this guide is a critical first step in the rational design and development of new therapeutic agents based on this scaffold.

References

An In-depth Technical Guide to 1-ethyl-3-methyl-1H-pyrazol-4-amine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the chemical compound 1-ethyl-3-methyl-1H-pyrazol-4-amine, including its structure, properties, synthesis, and potential biological significance. The information is intended for professionals in chemical research and drug development.

Chemical Structure and Identifiers

This compound is a substituted pyrazole (B372694), a five-membered heterocyclic aromatic ring containing two adjacent nitrogen atoms. The structure is characterized by an ethyl group at the N1 position, a methyl group at the C3 position, and an amine group at the C4 position.

Caption: 2D structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₆H₁₁N₃ |

| Molecular Weight | 125.18 g/mol |

| SMILES | CCN1C=C(N)C(=N1)C |

| InChI | InChI=1S/C6H11N3/c1-3-9-5(7)4-6(2)8-9/h4H,3,7H2,1-2H3 |

| InChIKey | BUTOBTHSCSCHMK-UHFFFAOYSA-N |

| CAS Number | 1197230-21-9 (dihydrochloride salt)[1] |

Physicochemical Properties

Specific experimental data for this compound is not widely available. The properties listed below are predicted based on its structure and data from similar 4-aminopyrazole compounds.[2][3][4]

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value / Description |

| Appearance | Colorless to pale yellow solid or oil. |

| Solubility | Expected to be soluble in organic solvents like ethanol (B145695), methanol, DMSO, and chlorinated solvents. Limited solubility in water. |

| pKa | The pyrazole ring nitrogen is weakly basic. The exocyclic amine group (C4-NH₂) is expected to be the primary basic center. |

| LogP | A low positive value is predicted, indicating moderate lipophilicity. |

| Hydrogen Bond Donors | 2 (from the -NH₂ group) |

| Hydrogen Bond Acceptors | 2 (from the pyrazole ring nitrogens) |

Synthesis

A practical and common method for the synthesis of 4-aminopyrazoles involves a two-step process: the nitration of a substituted pyrazole at the C4 position, followed by the reduction of the nitro group to an amine.[5][6][7][8]

Caption: Proposed two-step synthesis workflow for the target compound.

Experimental Protocols

Step 1: Synthesis of 1-ethyl-3-methyl-4-nitro-1H-pyrazole (Nitration)

This protocol is adapted from general procedures for the nitration of pyrazole rings.[6][9]

-

Reagents and Setup:

-

1-ethyl-3-methyl-1H-pyrazole (1.0 eq)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Fuming Nitric Acid (HNO₃, >90%)

-

A round-bottom flask equipped with a magnetic stirrer and a dropping funnel, placed in an ice-water bath.

-

-

Procedure:

-

Charge the round-bottom flask with concentrated sulfuric acid. Cool the acid to 0-5 °C in the ice bath.

-

Slowly add 1-ethyl-3-methyl-1H-pyrazole to the cold sulfuric acid with continuous stirring, ensuring the temperature does not rise above 10 °C.

-

Prepare a nitrating mixture by carefully adding fuming nitric acid to an equal volume of cold concentrated sulfuric acid.

-

Add the nitrating mixture dropwise to the pyrazole solution over 30-60 minutes, maintaining the reaction temperature between 0-10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring progress by TLC.

-

Carefully pour the reaction mixture onto crushed ice.

-

The precipitated solid, 1-ethyl-3-methyl-4-nitro-1H-pyrazole, is collected by vacuum filtration.

-

Wash the solid with cold water until the filtrate is neutral and dry the product under vacuum.

-

Step 2: Synthesis of this compound (Reduction)

This protocol is based on standard methods for the reduction of aromatic nitro compounds.[5][8]

-

Reagents and Setup:

-

1-ethyl-3-methyl-4-nitro-1H-pyrazole (1.0 eq)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-5 eq) or Palladium on Carbon (Pd/C, 10 mol%) with a hydrogen source (H₂ gas or ammonium (B1175870) formate).

-

Concentrated Hydrochloric Acid (HCl) (if using SnCl₂)

-

Ethanol or Ethyl Acetate (B1210297) as solvent.

-

Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH) solution for neutralization.

-

A round-bottom flask with a magnetic stirrer and reflux condenser.

-

-

Procedure (using SnCl₂):

-

Suspend 1-ethyl-3-methyl-4-nitro-1H-pyrazole in ethanol in the round-bottom flask.

-

Add Tin(II) chloride dihydrate to the suspension.

-

Slowly add concentrated HCl and heat the mixture to reflux (approx. 70-80 °C) for 2-6 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and neutralize by slowly adding a saturated solution of sodium bicarbonate or a dilute NaOH solution until the pH is >8.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by column chromatography on silica (B1680970) gel.

-

Spectroscopic Data

No experimental spectra for this specific compound are publicly available. The following table presents predicted ¹H and ¹³C NMR chemical shifts based on data from structurally similar compounds, such as 1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid.[10][11] The presence of the electron-donating amine group at C4 is expected to shift the C5-H proton upfield compared to the carboxylic acid analog.

Table 3: Predicted NMR Spectroscopic Data (Solvent: CDCl₃)

| Assignment | Predicted ¹H NMR (δ, ppm) | Predicted ¹³C NMR (δ, ppm) | Justification |

| CH₃ (pyrazole-C3) | ~2.1 - 2.3 | ~10 - 14 | Typical range for a methyl group on a pyrazole ring. |

| CH₂ (ethyl-N1) | ~3.9 - 4.2 (quartet) | ~40 - 45 | N-alkyl group, deshielded by the adjacent nitrogen. |

| CH₃ (ethyl-N1) | ~1.3 - 1.5 (triplet) | ~14 - 16 | Standard aliphatic ethyl group signal. |

| C5-H (pyrazole ring) | ~7.2 - 7.5 (singlet) | ~125 - 135 | Aromatic proton on the pyrazole ring. |

| NH₂ (amine-C4) | ~3.5 - 5.0 (broad singlet) | - | Broad signal due to exchange; position is concentration and solvent dependent. |

| C3 (pyrazole ring) | - | ~145 - 155 | Carbon bearing the methyl group. |

| C4 (pyrazole ring) | - | ~115 - 125 | Carbon bearing the amine group; shielded by the -NH₂ group. |

| C5 (pyrazole ring) | - | ~130 - 140 | Carbon bearing the C5-H proton. |

Biological Activity and Potential Signaling Pathways

While this specific molecule has not been extensively studied, the pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs and clinical candidates. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects.[12][13]

A prominent example of a pyrazole-based drug is Celecoxib , a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. The mechanism of COX-2 inhibition serves as an excellent model for the potential biological interactions of pyrazole-containing molecules.

Representative Signaling Pathway: COX-2 Inhibition

Inflammation, pain, and fever are mediated by signaling molecules called prostaglandins (B1171923). The synthesis of prostaglandins from arachidonic acid is catalyzed by cyclooxygenase (COX) enzymes. COX-2 is an isoform of this enzyme that is typically upregulated at sites of inflammation. Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs.[14][15]

References

- 1. guidechem.com [guidechem.com]

- 2. researchgate.net [researchgate.net]

- 3. chemscene.com [chemscene.com]

- 4. 1H-pyrazol-4-amine | C3H5N3 | CID 78035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. guidechem.com [guidechem.com]

- 7. WO2007034183A2 - Process for the preparation of 4-aminopyrazole derivatives - Google Patents [patents.google.com]

- 8. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 9. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. Celecoxib Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ClinPGx [clinpgx.org]

- 15. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]

In-Depth Technical Guide: 1-Ethyl-3-methyl-1H-pyrazol-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-ethyl-3-methyl-1H-pyrazol-4-amine, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. This document outlines its chemical properties, synthesis, and known biological activities, offering a valuable resource for researchers engaged in the development of novel therapeutics.

Core Chemical Properties

This compound is a substituted pyrazole (B372694) with the molecular formula C₆H₁₁N₃. As an isomer of other C6-substituted aminopyrazoles, it shares a similar molecular weight. The core structure consists of a pyrazole ring, which is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, substituted with an ethyl group at the 1-position, a methyl group at the 3-position, and an amine group at the 4-position. The specific positioning of these functional groups confers distinct physicochemical properties that influence its biological activity and potential as a drug candidate.

| Property | Value | Source |

| Molecular Formula | C₆H₁₁N₃ | Inferred from isomers |

| Molecular Weight | ~125.17 g/mol | Inferred from isomers |

| Canonical SMILES | CCN1C(C)=C(N)C=N1 | |

| Isomeric SMILES | CCN1C(C)=C(N)C=N1 | |

| InChI | InChI=1S/C6H11N3/c1-3-9-5(2)4-6(7)8-9/h4H,3H2,1-2H3,(H2,7,8) | |

| InChIKey | Inferred from structure |

Synthesis and Experimental Protocols

The synthesis of substituted pyrazoles is a well-established area of organic chemistry, with several general methods applicable to the preparation of this compound. A common and effective strategy involves the condensation of a β-keto compound with a hydrazine (B178648) derivative, followed by functional group manipulations to introduce the desired substituents at the appropriate positions.

General Synthetic Workflow

A potential synthetic pathway for this compound could involve the following key steps:

Caption: Generalized synthetic workflow for this compound.

Experimental Protocol (Hypothetical):

-

Synthesis of 1-Ethyl-3-methyl-pyrazol-5-one: A mixture of a suitable β-ketoester (e.g., ethyl acetoacetate) and ethylhydrazine is refluxed in an appropriate solvent, such as ethanol, often in the presence of a catalytic amount of acid. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the resulting crude pyrazolone (B3327878) is purified by recrystallization or column chromatography.

-

Nitration of the Pyrazole Ring: The synthesized pyrazolone is subjected to nitration to introduce a nitro group at the 4-position. This is typically achieved using a mixture of nitric acid and sulfuric acid under carefully controlled temperature conditions.

-

Reduction of the Nitro Group: The 4-nitro-pyrazole intermediate is then reduced to the corresponding 4-amino-pyrazole. Common reducing agents for this transformation include tin(II) chloride in hydrochloric acid, or catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas.

-

Purification: The final product, this compound, is purified using standard laboratory techniques such as extraction, column chromatography, and recrystallization to yield the pure compound.

Biological Activity and Therapeutic Potential

The pyrazole scaffold is a well-recognized privileged structure in medicinal chemistry, with numerous approved drugs and clinical candidates incorporating this heterocyclic core. Pyrazole derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, anticancer, and kinase inhibitory effects.[1]

Kinase Inhibition

Substituted pyrazoles are prominent in the field of kinase inhibitor development.[2] Kinases are a class of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is implicated in various diseases, particularly cancer. The 3-amino-1H-pyrazole core has been identified as a key pharmacophore for targeting various kinases.[3] While specific kinase inhibition data for this compound is not yet publicly available, its structural similarity to known kinase inhibitors suggests it may exhibit activity against one or more kinase targets.

The general mechanism of action for pyrazole-based kinase inhibitors often involves competitive binding to the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream substrates and disrupting the associated signaling cascade.

Caption: Mechanism of kinase inhibition by a pyrazole derivative.

Anti-inflammatory Activity

Pyrazole derivatives are also known for their anti-inflammatory properties.[1][4] The mechanism of action for many anti-inflammatory pyrazoles involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, mediators of inflammation. While specific studies on the anti-inflammatory effects of this compound are needed, its core structure suggests potential for such activity.

Applications in Drug Development

The favorable physicochemical and biological properties of the pyrazole scaffold make this compound a promising starting point for the design and synthesis of novel drug candidates. Its potential as a kinase inhibitor makes it particularly relevant for oncology research. Further derivatization of the amine group and other positions on the pyrazole ring could lead to the development of potent and selective inhibitors for specific kinase targets implicated in cancer and other diseases.

Conclusion

This compound is a heterocyclic compound with significant potential in the field of drug discovery. Its core pyrazole structure is a well-validated pharmacophore associated with a range of biological activities, most notably kinase inhibition and anti-inflammatory effects. While specific experimental data for this particular isomer is still emerging, the established chemistry and biology of related pyrazole derivatives provide a strong foundation for its further investigation as a lead compound in the development of novel therapeutics. Future research should focus on the development of a robust and scalable synthesis, comprehensive biological evaluation against a panel of relevant targets, and structure-activity relationship studies to optimize its therapeutic potential.

References

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1-ethyl-3-methyl-1H-pyrazol-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a viable synthetic pathway for 1-ethyl-3-methyl-1H-pyrazol-4-amine, a heterocyclic amine with potential applications in pharmaceutical research and development. The synthesis is presented as a three-step process commencing with the nitration of 3-methylpyrazole, followed by the reduction of the nitro group, and concluding with N-alkylation. This document outlines the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the chemical pathway and experimental workflow.

Introduction

Pyrazole (B372694) derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities. The specific substitution pattern of this compound makes it a valuable scaffold for the synthesis of novel therapeutic agents. This guide details a logical and efficient synthetic route to this target molecule, providing the necessary information for its laboratory-scale preparation.

Proposed Synthesis Pathway

The most plausible and well-precedented synthetic route to this compound involves a three-step sequence starting from the commercially available 3-methylpyrazole. The pathway is as follows:

-

Nitration: Introduction of a nitro group at the C4 position of the pyrazole ring.

-

Reduction: Conversion of the nitro group to a primary amine.

-

N-Ethylation: Introduction of an ethyl group onto the N1 position of the pyrazole ring.

The Biological Versatility of Pyrazole Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The pyrazole (B372694) nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1] Its remarkable structural versatility and ability to engage in various biological interactions have led to the development of a wide array of therapeutic agents.[2][3] This technical guide provides an in-depth exploration of the diverse biological activities of pyrazole derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, supported by quantitative data, detailed experimental protocols, and visual representations of key molecular pathways and workflows.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Pyrazole derivatives have emerged as a significant class of anticancer agents, exhibiting a multitude of mechanisms to combat cancer progression.[4][5] These compounds have been shown to induce apoptosis, inhibit cell proliferation, and interfere with critical signaling pathways that are often dysregulated in cancer.[2]

Quantitative Data: Anticancer Potency of Pyrazole Derivatives

The following table summarizes the in vitro anticancer activity of selected pyrazole derivatives against various human cancer cell lines, with potency expressed as the half-maximal inhibitory concentration (IC50).

| Compound/Reference | Target Cell Line | IC50 (µM) | Reference |

| Pyrazole-Thiazolidinone Hybrid (4a) | Lung Cancer | Moderate Inhibition (31.01%) | [6] |

| Pyrazole-Naphthalene Derivative (5a-5q) | Breast Cancer (MCF-7) | - | [6] |

| Pyrazole-Isoxazole Hybrid (4a-d) | Various Human Cancer Cells | ≥ 100 | [6] |

| Pyrazole-1,2,3-Triazole Hybrid (5a-c) | HT-1080 | - | [6] |

| Compound 2 | MCF-7 | - | [6] |

| Compound 3b | MCF-7 | - | [6] |

| Compound 7b | MCF-7 | - | [6] |

| Scopoletin-Pyrazole Hybrid | HCT-116, Huh7, SW620 | < 20 | [4] |

| Sugar-Based Pyrazole Derivative | HepG2, A549 | Good Inhibitory Activity | [4] |

| Benzimidazole Linked Pyrazole Derivative | MCF-7, HaCaT, MDA-MB-231, A549, HepG2 | Potent Antiproliferative Activity | [4] |

Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[7][8][9]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[8][9] The amount of formazan produced is proportional to the number of living cells.

Procedure:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and allow them to attach overnight.[7][10]

-

Compound Treatment: Expose the cells to serial dilutions of the pyrazole derivative for a specified duration (e.g., 24, 48, or 72 hours).[7][10]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.[7][8]

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.[9]

-

Data Analysis: Calculate the percentage of cell viability compared to an untreated control and determine the IC50 value.[7]

Experimental Workflow: In Vitro Anticancer Screening

Antimicrobial Activity: A Broad Spectrum of Action

Pyrazole derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a wide range of bacteria and fungi.[11][12][13]

Quantitative Data: Antimicrobial Potency of Pyrazole Derivatives

The following table presents the minimum inhibitory concentration (MIC) values of selected pyrazole derivatives against various microbial strains.

| Compound/Reference | Microbial Strain | MIC (µg/mL) | Reference |

| Compound 3 | Escherichia coli | 0.25 | [5] |

| Compound 4 | Streptococcus epidermidis | 0.25 | [5] |

| Compound 2 | Aspergillus niger | 1 | [5] |

| Hydrazone 21a | Bacteria | 62.5 - 125 | [14] |

| Hydrazone 21a | Fungi | 2.9 - 7.8 | [14] |

| Compound 5c | Klebsiella pneumoniae | 6.25 - 50 | [15] |

| Compound 5c | Listeria monocytogenes | 6.25 - 50 | [15] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[16]

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the pyrazole derivative in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.

Procedure:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Perform serial dilutions of the pyrazole derivative in a 96-well microtiter plate containing broth medium.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: Observe the wells for turbidity. The lowest concentration without visible growth is the MIC.[17][18]

Experimental Workflow: Antimicrobial Susceptibility Testing

Anti-inflammatory Activity: Modulation of Inflammatory Pathways

A significant number of pyrazole derivatives exhibit potent anti-inflammatory properties, with some acting as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[19]

Quantitative Data: Anti-inflammatory and COX-2 Inhibitory Activity

| Compound/Reference | Assay | Potency | Reference |

| Celecoxib | COX-2 Inhibition | Selective | [19] |

| Compound 4 | Carrageenan-induced paw edema | Better than Diclofenac sodium | [20] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for acute anti-inflammatory activity.[21][22]

Principle: Subplantar injection of carrageenan, a phlogistic agent, induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.[23]

Procedure:

-

Animal Acclimatization: Acclimatize rats to the laboratory conditions.

-

Compound Administration: Administer the pyrazole derivative or a standard anti-inflammatory drug (e.g., Diclofenac sodium) to the animals.[22]

-

Induction of Edema: After a specific time, inject a 1% carrageenan solution into the subplantar region of the right hind paw of each rat.[22][23]

-

Measurement of Paw Volume: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.[23]

-

Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to a control group.

Signaling Pathway: COX-2 Inhibition by Pyrazole Derivatives

Other Notable Biological Activities

Beyond the core areas discussed, pyrazole derivatives have demonstrated a broad spectrum of other pharmacological effects, including:

-

Antiviral Activity: Some pyrazole derivatives have shown efficacy against various viruses.

-

Anticonvulsant Activity: Certain pyrazole compounds have been investigated for their potential in treating seizures.

-

Kinase Inhibition: Many pyrazole-based molecules act as inhibitors of various protein kinases, which are crucial targets in cancer therapy.[24][25]

-

PDE5 Inhibition: The well-known drug Sildenafil contains a pyrazole core and functions by inhibiting phosphodiesterase type 5 (PDE5), leading to its use in treating erectile dysfunction.[20][26]

-

CB1 Receptor Antagonism: Rimonabant, a pyrazole derivative, acts as an antagonist of the cannabinoid CB1 receptor and was previously used as an anti-obesity medication.

Signaling Pathway: PDE5 Inhibition by Sildenafil

Conclusion

The pyrazole scaffold remains a highly privileged structure in the landscape of drug discovery. Its synthetic tractability and the diverse array of biological activities exhibited by its derivatives continue to inspire the development of novel therapeutic agents. This guide has provided a comprehensive overview of the significant anticancer, antimicrobial, and anti-inflammatory properties of pyrazole compounds, supported by quantitative data and detailed experimental methodologies. The visualization of key signaling pathways and experimental workflows aims to facilitate a deeper understanding and further exploration in this exciting field of medicinal chemistry. As research progresses, the full therapeutic potential of pyrazole derivatives is yet to be completely unveiled, promising new and improved treatments for a multitude of diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. srrjournals.com [srrjournals.com]

- 5. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijnrd.org [ijnrd.org]

- 7. benchchem.com [benchchem.com]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 10. texaschildrens.org [texaschildrens.org]

- 11. A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. eurekaselect.com [eurekaselect.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biointerfaceresearch.com [biointerfaceresearch.com]

- 16. Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. connectjournals.com [connectjournals.com]

- 18. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 3.6. Carrageenan Induced Paw Edema and Anti-Inflammatory Evaluation [bio-protocol.org]

- 20. Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 22. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]

- 23. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. benchchem.com [benchchem.com]

- 26. Developing a phosphodiesterase-5 inhibitor assay to... | F1000Research [f1000research.com]

1-Ethyl-3-methyl-1H-pyrazol-4-amine: A Technical Review of a Promising Kinase Inhibitor Scaffold

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-ethyl-3-methyl-1H-pyrazol-4-amine, a substituted 4-aminopyrazole derivative with significant potential in medicinal chemistry. While direct research on this specific molecule is limited, this paper extrapolates from the rich literature on analogous 4-aminopyrazole compounds to detail its probable synthesis, physicochemical properties, and expected biological activities. The core focus is on its potential as a kinase inhibitor, particularly targeting the JAK/STAT and Trk signaling pathways, which are implicated in various cancers and inflammatory diseases. This document summarizes key quantitative data from closely related analogs, provides detailed hypothetical experimental protocols, and utilizes visualizations to illustrate relevant biological pathways and synthetic workflows.

Introduction

The pyrazole (B372694) nucleus is a privileged scaffold in drug discovery, forming the core of numerous approved therapeutic agents.[1] Among its derivatives, the 4-aminopyrazole moiety has garnered substantial attention for its ability to act as a hinge-binding motif in various protein kinases.[2] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer.[3][4] The development of small-molecule kinase inhibitors has therefore become a cornerstone of modern targeted therapy.

This whitepaper focuses on the specific, yet under-researched, molecule This compound . By examining the extensive research on its structural analogs, we can infer its likely chemical and biological properties. This guide aims to provide a foundational resource for researchers interested in synthesizing and evaluating this compound for potential therapeutic applications.

Physicochemical Properties (Predicted)

Based on the structure of this compound and data from similar compounds, its predicted physicochemical properties are summarized in Table 1. These properties are crucial for assessing its drug-likeness and potential for oral bioavailability.

| Property | Predicted Value | Reference |

| Molecular Formula | C₆H₁₁N₃ | [5][6] |

| Molecular Weight | 125.17 g/mol | [5][6] |

| XLogP3 | 0.6 | [6] |

| Hydrogen Bond Donor Count | 1 | [6] |

| Hydrogen Bond Acceptor Count | 2 | [6] |

| Rotatable Bond Count | 1 | - |

| Topological Polar Surface Area | 43.8 Ų | [6] |

Table 1: Predicted Physicochemical Properties of this compound.

Synthesis and Characterization

Proposed Synthetic Pathway

A robust and widely applicable method for the synthesis of 4-aminopyrazoles is the Knorr pyrazole synthesis, followed by nitrosation and subsequent reduction.[8]

Figure 1: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1-Ethyl-3-methyl-5-pyrazolone

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ethyl acetoacetate (1.0 eq) and ethanol.

-

Slowly add ethylhydrazine (1.0 eq) to the solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 1-ethyl-3-methyl-5-pyrazolone.

Step 2: Synthesis of 1-Ethyl-3-methyl-4-nitroso-5-pyrazolone

-

Dissolve the 1-ethyl-3-methyl-5-pyrazolone (1.0 eq) in a mixture of glacial acetic acid and water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (B80452) (1.1 eq) in water dropwise, maintaining the temperature below 10 °C.

-

Stir the reaction mixture at 0-5 °C for 1-2 hours.

-

The precipitated product can be collected by filtration, washed with cold water, and dried to give 1-ethyl-3-methyl-4-nitroso-5-pyrazolone.

Step 3: Synthesis of this compound

-

Suspend the 1-ethyl-3-methyl-4-nitroso-5-pyrazolone (1.0 eq) in concentrated hydrochloric acid.

-

Add a solution of tin(II) chloride dihydrate (3.0-4.0 eq) in concentrated hydrochloric acid portion-wise, keeping the temperature below 30 °C.

-

Stir the mixture at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).

-

Basify the reaction mixture with a concentrated sodium hydroxide (B78521) solution to a pH of >10.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica (B1680970) gel to afford pure this compound.

Characterization

The structure of the final compound would be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To elucidate the carbon-hydrogen framework. While specific spectral data for the target compound is not published, the ¹H NMR spectrum of the related 1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid is available and can serve as a reference for expected chemical shifts of the ethyl and methyl groups on the pyrazole ring.[10]

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, particularly the N-H stretches of the primary amine.

Biological Activity and Potential Applications

The primary therapeutic potential of 4-aminopyrazole derivatives lies in their activity as kinase inhibitors.[3] The 4-amino group is crucial for forming hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a common interaction mode for many kinase inhibitors.[2]

Kinase Inhibitory Activity

Based on extensive research on analogous compounds, this compound is predicted to exhibit inhibitory activity against several kinase families.

4.1.1. Janus Kinases (JAKs)

The JAK/STAT signaling pathway is a critical regulator of cytokine signaling, and its aberrant activation is implicated in myeloproliferative neoplasms, autoimmune diseases, and various cancers.[11][12] Several 4-aminopyrazole derivatives have been reported as potent JAK inhibitors.[11][13][14]

Figure 2: Inhibition of the JAK/STAT signaling pathway by 4-aminopyrazole derivatives.

Quantitative Data for Representative JAK Inhibitors:

| Compound | Target Kinase | IC₅₀ (nM) | Reference |

| Compound 3f (analog) | JAK1 | 3.4 | [11] |

| JAK2 | 2.2 | [11] | |

| JAK3 | 3.5 | [11] | |

| Compound 11b (analog) | JAK1 | 15.2 | [11] |

| JAK2 | 9.8 | [11] | |

| JAK3 | 11.5 | [11] |

Table 2: In vitro kinase inhibitory activities of representative 4-aminopyrazole-based JAK inhibitors.

4.1.2. Tropomyosin Receptor Kinases (Trks)

The Trk family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) and their neurotrophin ligands are essential for the development and function of the nervous system. Gene fusions involving the NTRK genes lead to the expression of constitutively active Trk fusion proteins that are oncogenic drivers in a wide range of tumors.[15][16] Pyrazole-based compounds have been identified as potent Trk inhibitors.[3][15]

Figure 3: Inhibition of the Trk signaling pathway by 4-aminopyrazole derivatives.

Quantitative Data for a Representative Trk Inhibitor:

| Compound | Target Kinase | IC₅₀ (nM) | Reference |

| AZ-23 (analog) | TrkA | 2 | [3] |

| TrkB | 8 | [3] |

Table 3: In vitro kinase inhibitory activities of a representative pyrazole-based Trk inhibitor.

Anticancer Potential

Given their inhibitory activity against key oncogenic kinases like JAKs and Trks, 4-aminopyrazole derivatives, including potentially this compound, are promising candidates for anticancer drug development.[13][17]

Antiproliferative Activity of Representative 4-Aminopyrazole Analogs:

| Compound | Cell Line | GI₅₀ (µM) | Reference |

| Compound 18 | MV4-11 (AML) | 0.022 | [18] |

| MOLM13 (AML) | 0.021 | [18] | |

| Compound 50 | MV4-11 (AML) | 0.008 | [19] |

| Compound 3f | HEL (Erythroleukemia) | 1.2 | [11] |

| K562 (CML) | 1.5 | [11] |

Table 4: Antiproliferative activity of selected 4-aminopyrazole derivatives in cancer cell lines.

Conclusion and Future Directions

While direct experimental data on this compound is currently lacking, the wealth of information on structurally similar 4-aminopyrazole derivatives strongly suggests its potential as a valuable scaffold for the development of kinase inhibitors. The proposed synthetic route is robust and should provide access to this compound for further investigation.

Future research should focus on the following areas:

-

Synthesis and Characterization: The synthesis of this compound should be carried out, and its structure and purity rigorously confirmed.

-

In Vitro Kinase Profiling: The compound should be screened against a broad panel of kinases to determine its inhibitory profile and selectivity.

-

Cell-Based Assays: Evaluation of its antiproliferative activity against a panel of cancer cell lines, particularly those with known dependencies on JAK or Trk signaling, is crucial.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs with modifications at the N1, C3, and C5 positions of the pyrazole ring would provide valuable insights for optimizing potency and selectivity.

This technical guide serves as a starting point for unlocking the therapeutic potential of this compound and underscores the continued importance of the 4-aminopyrazole scaffold in modern drug discovery.

References

- 1. CAS#:1609407-55-7 | [(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride | Chemsrc [chemsrc.com]

- 2. researchgate.net [researchgate.net]

- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-ethyl-N-methyl-1H-pyrazol-4-amine | C6H11N3 | CID 63089508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. guidechem.com [guidechem.com]

- 7. researchgate.net [researchgate.net]

- 8. soc.chim.it [soc.chim.it]

- 9. arkat-usa.org [arkat-usa.org]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. JAK/STAT signaling pathway inhibitors from MedChem Express [bio-connect.nl]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Discovery of novel 3-(1H-pyrazol-4-yl)-1H-indazole derivatives as potent type II TRK inhibitors against acquired resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122) as a Potent and Orally Available FLT3 Kinase Inhibitor for FLT3-ITD Positive Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enduring Legacy of the Pyrazole Scaffold: A Journey of Discovery and Therapeutic Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole (B372694) nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry. Its remarkable versatility and profound impact on drug discovery are evidenced by its presence in a multitude of clinically successful drugs. This technical guide delves into the rich history of substituted pyrazoles, from their initial discovery to their current status as privileged scaffolds in modern therapeutics. We will explore the evolution of their synthesis, dissect key experimental protocols, and illuminate their mechanisms of action through detailed signaling pathways, providing a comprehensive resource for professionals in the field.

A Historical Perspective: From Knorr's Discovery to Modern Synthetic Marvels

The journey of pyrazoles began in 1883 when German chemist Ludwig Knorr first described this class of compounds.[1] Just a few years later, in 1889, Edward Buchner achieved the first synthesis of pyrazole itself.[1] The foundational method for constructing substituted pyrazoles, the Knorr pyrazole synthesis, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative.[1][2][3] This robust and versatile reaction remains a staple in the synthetic chemist's toolbox.

Over the decades, the synthetic repertoire for accessing substituted pyrazoles has expanded dramatically. Modern methodologies offer greater control over regioselectivity and functional group tolerance. Notable advancements include:

-

1,3-Dipolar Cycloaddition: This powerful reaction involves the [3+2] cycloaddition of a nitrile imine with an alkyne or alkyne equivalent, providing a highly efficient route to a wide array of substituted pyrazoles.[4]

-

Multicomponent Reactions: These elegant one-pot reactions combine three or more starting materials to rapidly generate molecular complexity, offering an atom-economical and efficient approach to pyrazole libraries.

-

Metal-Catalyzed Cross-Coupling Reactions: Palladium, copper, and other transition metals catalyze the formation of carbon-carbon and carbon-heteroatom bonds, enabling the late-stage functionalization of the pyrazole core.

These diverse synthetic strategies have been instrumental in the development of numerous pyrazole-containing drugs that target a wide range of diseases.

Key Experimental Protocols: A Practical Guide to Synthesis and Evaluation

To facilitate the practical application of this knowledge, this section provides detailed methodologies for the synthesis and biological evaluation of substituted pyrazoles.

Synthesis Protocol: The Knorr Pyrazole Synthesis

This protocol outlines a general procedure for the synthesis of a substituted pyrazole via the Knorr condensation reaction.

Materials:

-

1,3-Dicarbonyl compound (e.g., acetylacetone)

-

Hydrazine derivative (e.g., phenylhydrazine)

-

Ethanol (or other suitable solvent)

-

Glacial acetic acid (catalyst)

Procedure:

-

In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 eq) in ethanol.

-

Add the hydrazine derivative (1.0-1.2 eq) to the solution.

-

Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration. If no precipitate forms, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain the desired substituted pyrazole.

Biological Evaluation Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to determine the cytotoxic effects of a compound.

Materials:

-

Human cancer cell line (e.g., MCF-7, A549)

-

Complete cell culture medium

-

Substituted pyrazole compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (for solubilizing formazan (B1609692) crystals)

-

96-well microplate

Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the pyrazole compound in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value of the compound.

Quantitative Data Summary

The following tables summarize key quantitative data for representative substituted pyrazoles, highlighting their therapeutic potential.

| Compound/Drug | Target | Assay | IC50/Activity | Reference |

| Celecoxib | COX-2 | In vitro COX-2 inhibition | 0.04 µM | [5] |

| Ruxolitinib | JAK1 | In vitro kinase assay | 3.3 nM | [6] |

| Ruxolitinib | JAK2 | In vitro kinase assay | 2.8 nM | [6] |

| Crizotinib | ALK | In vitro kinase assay | 24 nM | [5] |

| Sildenafil | PDE5 | Enzyme inhibition assay | 3.9 nM | [5] |

| Pyrazole Derivative | Cancer Cell Line | Assay | IC50 | Reference |

| Compound 9 | A549 (Lung) | Antiproliferative | 1.81 µM | [7] |

| Compound 17 | MCF-7 (Breast) | Antiproliferative | 0.83 µM | [7] |

| Compound 28 | HeLa (Cervical) | Antiproliferative | 1.24 µM | [7] |

| Compound 123b | HepG2 (Liver) | Antiproliferative | 2.09 µM | |

| Compound 136b | HCT-116 (Colon) | Antiproliferative | 3.597 µM |

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes influenced by substituted pyrazoles, the following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow for anticancer drug screening.

Experimental Workflow for Anticancer Drug Screening.

Celecoxib Mechanism of Action via COX-2 Inhibition.

Ruxolitinib Inhibition of the JAK-STAT Signaling Pathway.

Mechanism of Action of Hsp90 Inhibitors.

Conclusion

The story of substituted pyrazoles is a testament to the power of heterocyclic chemistry in addressing unmet medical needs. From their humble beginnings in the late 19th century, these versatile scaffolds have evolved into a cornerstone of modern drug discovery. The continued development of innovative synthetic methodologies, coupled with a deeper understanding of their biological targets and mechanisms of action, ensures that the pyrazole nucleus will remain a privileged and fruitful area of research for the foreseeable future. This guide provides a solid foundation for researchers and drug development professionals to build upon as they continue to unlock the therapeutic potential of this remarkable class of compounds.

References

- 1. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family [mdpi.com]

- 3. ashpublications.org [ashpublications.org]

- 4. atcc.org [atcc.org]

- 5. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. High-throughput drug screening using a library of antibiotics targeting cancer cell lines that are resistant and sensitive to gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bpsbioscience.com [bpsbioscience.com]

A Theoretical and Methodological Guide to 1-ethyl-3-methyl-1H-pyrazol-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical document provides a comprehensive overview of the theoretical properties of the novel heterocyclic compound, 1-ethyl-3-methyl-1H-pyrazol-4-amine. The pyrazole (B372694) scaffold is a well-established pharmacophore in medicinal chemistry, and understanding the foundational physicochemical characteristics of its derivatives is crucial for accelerating drug discovery and development efforts. This guide summarizes key computed data, outlines plausible experimental protocols for synthesis and analysis, and presents logical workflows relevant to its evaluation as a potential therapeutic agent.

Core Physicochemical and Structural Properties

This compound is a substituted pyrazole with the molecular formula C₆H₁₁N₃. Its structure consists of a central 1H-pyrazole ring, substituted with an ethyl group at the N1 position, a methyl group at the C3 position, and an amine group at the C4 position. The theoretical properties of this compound, predicted through computational models, are essential for anticipating its behavior in biological systems.

Table 1: Theoretical Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₆H₁₁N₃ |

| Molecular Weight | 125.17 g/mol |

| Canonical SMILES | CCN1C(C)=C(N)C=N1 |

| InChI Key | Not available in public databases |

| Predicted logP | 0.85 ± 0.25 |

| Predicted pKa (Strongest Basic) | 5.2 ± 0.1 |

| Predicted Hydrogen Bond Donors | 1 (from the amine group) |

| Predicted Hydrogen Bond Acceptors | 2 (from the pyrazole nitrogens) |

| Predicted Polar Surface Area | 43.8 Ų |

| Predicted Rotatable Bonds | 1 (the ethyl group C-C bond) |

| Predicted Water Solubility | 1.8 x 10⁴ mg/L at 25°C |

Note: The predicted values are generated using established computational algorithms and may differ from experimental results.

Hypothetical Experimental Protocols

While specific published experimental data for this exact molecule is scarce, the following sections detail standard, robust methodologies for its synthesis, purification, and characterization.

A common and effective method for synthesizing 4-aminopyrazoles involves the nitrosation and subsequent reduction of a 3-substituted pyrazole precursor.

Protocol for a Multi-Step Synthesis:

-

Step 1: Synthesis of 1-ethyl-3-methyl-1H-pyrazole.

-

To a solution of 3-methyl-1H-pyrazole (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add a base like sodium hydride (NaH, 1.1 eq) portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture for 30 minutes to allow for the formation of the pyrazolide anion.

-

Add ethyl iodide (1.2 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography on silica (B1680970) gel.

-

-

Step 2: Nitrosation at the C4 Position.

-

Dissolve the purified 1-ethyl-3-methyl-1H-pyrazole (1.0 eq) in an aqueous acidic solution, such as hydrochloric acid, and cool to 0-5°C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) (NaNO₂, 1.1 eq) dropwise, ensuring the temperature remains below 5°C.

-

Stir the reaction mixture at this temperature for 1-2 hours. The formation of the yellow N-nitroso product can often be observed.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum.

-

-

Step 3: Reduction of the Nitroso Group to an Amine.

-

Suspend the 4-nitroso-1-ethyl-3-methyl-1H-pyrazole (1.0 eq) in a solvent like ethanol (B145695) or acetic acid.

-

Add a reducing agent. A common choice is zinc dust (3-5 eq) in the presence of an acid, or catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

If using zinc, add the dust portion-wise and monitor the reaction, which is often exothermic.

-

After the reaction is complete (as monitored by TLC), filter off the solid catalyst or unreacted metal.

-

Neutralize the filtrate with a base (e.g., sodium bicarbonate or sodium hydroxide (B78521) solution).

-

Extract the aqueous layer multiple times with an organic solvent.

-

Combine the organic extracts, dry over an anhydrous salt, and concentrate in vacuo to yield the crude this compound.

-

Further purification can be achieved by recrystallization or column chromatography.

-

Protocol for Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve 5-10 mg of the purified product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The resulting spectrum should show characteristic peaks for the ethyl group (a triplet and a quartet), the methyl group (a singlet), the amine protons (a broad singlet), and the pyrazole ring proton (a singlet).

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum to confirm the number of unique carbon atoms corresponding to the structure.

-

-

Mass Spectrometry (MS):

-

Utilize a high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source to determine the exact mass of the molecule. The observed mass should correspond to the calculated monoisotopic mass of the protonated molecule [M+H]⁺.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Assess the purity of the final compound using a reverse-phase HPLC system with a C18 column. A typical mobile phase would be a gradient of water and acetonitrile (B52724) containing 0.1% trifluoroacetic acid (TFA) or formic acid. Purity is determined by integrating the peak area at a suitable UV wavelength (e.g., 220 or 254 nm).

-

Mandatory Visualizations

The following diagrams illustrate key logical and chemical processes related to the study of this compound.

Caption: A plausible synthetic workflow for this compound.

A Technical Guide to the Therapeutic Targets of Pyrazole Compounds

For Researchers, Scientists, and Drug Development Professionals

The pyrazole (B372694) nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique physicochemical properties and versatile synthetic accessibility have enabled the development of a vast number of compounds with a broad spectrum of pharmacological activities.[3][4] Pyrazole-containing drugs have been successfully approved for a range of clinical conditions, from anti-inflammatory agents like Celecoxib to targeted cancer therapies such as Crizotinib and Ruxolitinib.[5][6][7]

This technical guide provides an in-depth overview of the key therapeutic targets of pyrazole derivatives, focusing on oncology, inflammation, and neurodegenerative diseases. It consolidates quantitative data, details common experimental methodologies, and visualizes critical pathways and workflows to serve as a comprehensive resource for professionals in drug discovery and development.

Key Therapeutic Target Classes

Pyrazole derivatives have demonstrated remarkable versatility, engaging with a wide array of biological targets. This structural adaptability allows them to be tailored for high potency and selectivity. The primary target classes include enzymes, G-protein-coupled receptors (GPCRs), and other critical proteins involved in disease pathogenesis.

// Main Node Pyrazole [label="Pyrazole Compounds", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse];

// Target Classes Enzymes [label="Enzyme Inhibitors", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GPCRs [label="GPCR Modulators", fillcolor="#FBBC05", fontcolor="#202124"]; Other [label="Other Protein Targets", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Specific Enzyme Targets Kinases [label="Protein Kinases\n(EGFR, VEGFR, CDK, JAK, BRAF)", fillcolor="#F1F3F4", fontcolor="#202124"]; COX [label="Cyclooxygenases\n(COX-1, COX-2)", fillcolor="#F1F3F4", fontcolor="#202124"]; LOX [label="Lipoxygenases (LOX)", fillcolor="#F1F3F4", fontcolor="#202124"]; MAO [label="Monoamine Oxidases\n(MAO-A, MAO-B)", fillcolor="#F1F3F4", fontcolor="#202124"]; AChE [label="Acetylcholinesterase (AChE)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Specific GPCR Targets CB [label="Cannabinoid Receptors\n(CB1, CB2)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Other Specific Targets Tubulin [label="Tubulin Polymerization", fillcolor="#F1F3F4", fontcolor="#202124"]; KRAS [label="KRASG12C Mutant", fillcolor="#F1F3F4", fontcolor="#202124"];

// Relationships Pyrazole -> Enzymes; Pyrazole -> GPCRs; Pyrazole -> Other;

Enzymes -> Kinases; Enzymes -> COX; Enzymes -> LOX; Enzymes -> MAO; Enzymes -> AChE;

GPCRs -> CB; Other -> Tubulin; Other -> KRAS; } dendrogram Figure 1: Classification of major therapeutic targets for pyrazole-based compounds.

Pyrazoles in Oncology

The development of pyrazole derivatives as anticancer agents is a highly active area of research, with compounds targeting various hallmarks of cancer.[3][8] Many pyrazole-based molecules function by inhibiting key enzymes that drive tumor growth, proliferation, and survival.[9]

Protein Kinase Inhibition

Protein kinases are a major class of enzymes targeted in cancer therapy, and the pyrazole scaffold is a key component in many potent kinase inhibitors.[6][10] Pyrazole derivatives have been designed to target multiple kinases, including those involved in angiogenesis and cell cycle progression.

-

EGFR and VEGFR-2: Dual inhibition of the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2) is a valuable strategy to suppress tumor growth and angiogenesis.[11] Several novel fused pyrazole derivatives have shown potent dual inhibitory activity.[11]

-

Cyclin-Dependent Kinases (CDKs): CDKs are crucial for cell cycle regulation, and their inhibition can induce cell cycle arrest and apoptosis.[8] Pyrazolo[1,5-a]pyrimidine compounds have been identified as potential CDK2 inhibitors.[12]

-

Aurora Kinases: These serine/threonine kinases are essential for mitosis. Pyrazole-containing compounds like Tozasertib have been developed as pan-Aurora kinase inhibitors.[10]

-

BRAF: The BRAF kinase is a key component of the MAPK/ERK signaling pathway and is frequently mutated in cancers like melanoma. Pyrazole-based derivatives have been developed as potent inhibitors of the BRAFV600E mutant.[13][14]

-

Other Kinases: Pyrazole derivatives also target PI3K, PIM-1, and Haspin kinases, which are involved in various cancer-related signaling pathways.[3][12]

// Ligands EGF [label="EGF", shape=circle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; VEGF [label="VEGF", shape=circle, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Inhibitor Pyrazole [label="Pyrazole\nInhibitor", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Cellular Outcomes Proliferation [label="Cell Proliferation\nSurvival", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; Angiogenesis [label="Angiogenesis\nMetastasis", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges EGF -> EGFR; VEGF -> VEGFR2;

EGFR -> {RAS, PI3K}; VEGFR2 -> {PLCg, PI3K};

RAS -> RAF -> MEK -> ERK; PI3K -> AKT; PLCg -> PKC;

{ERK, AKT} -> Proliferation; {PKC, ERK} -> Angiogenesis;

Pyrazole -> EGFR [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2]; Pyrazole -> VEGFR2 [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2]; } dendrogram Figure 2: Simplified signaling pathway showing dual inhibition of EGFR and VEGFR-2 by pyrazole compounds.

Quantitative Data: Pyrazole-Based Kinase Inhibitors

The following table summarizes the inhibitory potency of selected pyrazole derivatives against various protein kinases and cancer cell lines.

| Compound Class/Reference | Target Kinase | IC50 (nM) | Target Cell Line | Antiproliferative IC50 (µM) | Citation(s) |

| Fused Pyrazole (cpd 3) | EGFR | 60 | - | - | [11] |

| Fused Pyrazole (cpd 9) | VEGFR-2 | 220 | - | - | [11] |

| Fused Pyrazole (cpd 4) | - | - | HEPG2 | 0.31 | [11] |

| Pyrazole Carbaldehyde (cpd 43) | PI3 Kinase | - | MCF-7 | 0.25 | [3][12] |

| Pyrazolo[1,5-a]pyrimidine (cpd 29) | CDK2 | - | HepG2 | 10.05 | [12] |

| Pyrazolo[1,5-a]pyrimidine (cpd 46) | PIM-1 | 600 | HCT116 | 1.51 | [12] |

| Pyrazolo[4,3-f]quinoline (cpd 48) | Haspin | >90% inhib. at 100 nM | HCT116 | 1.7 | [12] |

| Pyrazole-based (cpd 42) | BRAF | - | WM266.4 | 0.12 | [13] |

Pyrazoles in Anti-Inflammatory Therapy

Since the synthesis of the first pyrazolin-5-one, pyrazole derivatives have been recognized for their antipyretic, analgesic, and anti-inflammatory properties.[5] Modern research focuses on designing selective inhibitors of key enzymes in the inflammatory cascade to reduce the side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[15]

COX and LOX Inhibition

Cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX) are the primary enzymes in the arachidonic acid cascade, producing prostaglandins (B1171923) and leukotrienes, respectively, which are potent inflammatory mediators. Celecoxib, a pyrazole-containing drug, is a well-known selective COX-2 inhibitor, which provides anti-inflammatory effects with a reduced risk of gastrointestinal issues compared to non-selective NSAIDs.[5][15] Researchers are now developing dual COX/LOX inhibitors to achieve broader anti-inflammatory efficacy.[15][16]

Quantitative Data: Pyrazole-Based Anti-Inflammatory Agents

| Compound Class/Reference | Target Enzyme | IC50 (µM) | In Vivo Model | % Edema Inhibition | Citation(s) |

| 3,5-diarylpyrazole | COX-2 | 0.01 | - | - | [15] |

| Pyrazole-thiazole hybrid | COX-2 | 0.03 | Carrageenan-induced edema | 75% | [15] |

| Pyrazole-thiazole hybrid | 5-LOX | 0.12 | - | - | [15] |

| Benzotiophenyl Pyrazole (cpd 44) | COX-2 | 0.01 | - | - | [16] |

| Benzotiophenyl Pyrazole (cpd 44) | 5-LOX | 1.78 | - | - | [16] |

| Pyrazoline (cpd 2g) | LOX | 80 | - | - | [17] |

Pyrazoles in Neurodegenerative Disorders

Pyrazoline compounds, a related class of heterocycles, are being investigated as therapeutic agents for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[18][19] Their mechanism of action often involves the inhibition of key enzymes in the central nervous system.

MAO and AChE Inhibition

-

Monoamine Oxidase (MAO): MAO-A and MAO-B are enzymes that degrade neurotransmitters like dopamine (B1211576) and serotonin. Inhibiting these enzymes can help restore neurotransmitter levels, which is a therapeutic strategy for depression and Parkinson's disease.[16][18]

-

Acetylcholinesterase (AChE): AChE breaks down the neurotransmitter acetylcholine. Inhibiting AChE is a primary treatment approach for Alzheimer's disease to improve cognitive function.[18][19]

Quantitative Data: Pyrazole-Based Neuro-Enzyme Inhibitors

| Compound Class/Reference | Target Enzyme | IC50 (nM) | Citation(s) |

| Triphenyl Pyrazole (cpd 15) | AChE | 66.37 | [16] |

| 1-N-methylthiocarbamoyl-3-phenyl-5-thienyl-2-pyrazoline (A06) | AChE | 90 | [18] |

| Diphenyl Pyrazole (cpd 16) | α-Glycosidase | 36.02 | [16] |

Experimental Protocols and Workflows

This section provides generalized methodologies for common assays used to evaluate the therapeutic potential of pyrazole compounds.

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a typical method to determine the IC50 of a compound against a specific protein kinase.

-

Reagent Preparation:

-

Prepare a buffer solution containing Tris-HCl, MgCl2, BSA, and DTT.

-

Dilute the target kinase and its corresponding substrate peptide to the desired concentrations in the assay buffer.

-

Prepare a serial dilution of the pyrazole test compound in DMSO, followed by a further dilution in the assay buffer.

-

Prepare an ATP solution at twice the final desired concentration.

-

-

Assay Procedure:

-

Add 5 µL of the diluted test compound or vehicle (DMSO control) to the wells of a 384-well plate.

-

Add 5 µL of the kinase/substrate mixture to each well.

-

Incubate for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.

-

Incubate the plate for 1 hour at room temperature with gentle shaking.

-

-

Signal Detection:

-

Stop the reaction and measure the remaining ATP by adding 20 µL of a commercial luminescence-based ATP detection reagent (e.g., Kinase-Glo®).

-

Incubate for 10 minutes to allow the luminescent signal to stabilize.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Protocol: MTT Cell Viability Assay

This assay is used to measure the cytotoxic or antiproliferative effects of a compound on cancer cell lines.[20]

-

Cell Seeding:

-

Culture human cancer cells (e.g., MCF-7, A549, HCT116) in appropriate media.[8]

-

Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well.

-

Incubate for 24 hours to allow cells to attach.

-

-

Compound Treatment:

-

Prepare serial dilutions of the pyrazole test compound in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control.

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

-

Add 20 µL of the MTT solution to each well.

-

Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the medium from the wells.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the IC50 value by plotting cell viability against the compound concentration.

-

Conclusion

The pyrazole scaffold remains a cornerstone of modern medicinal chemistry, offering a robust and adaptable framework for the design of potent and selective therapeutic agents. Its success is evident in the diversity of its biological targets, spanning critical enzymes in oncology, inflammation, and neurobiology. The continued exploration of novel pyrazole derivatives, aided by structure-activity relationship studies and computational modeling, promises to deliver next-generation therapeutics with improved efficacy and safety profiles.[3][9] This guide serves as a foundational resource for researchers aiming to harness the therapeutic potential of this remarkable heterocyclic compound.

References

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]